N4-Methyl Sulfadoxine chemical structure and physicochemical properties
N4-Methyl Sulfadoxine chemical structure and physicochemical properties
N4-Methyl Sulfadoxine: Comprehensive Physicochemical Profiling and Analytical Methodologies
Executive Overview
In the rigorous landscape of pharmaceutical drug development and quality control, the structural characterization of active pharmaceutical ingredients (APIs) and their process impurities is a regulatory imperative. N4-Methyl Sulfadoxine (frequently designated as Sulfadoxine Impurity 6 or RO-42-5109) is a critical related substance associated with Sulfadoxine, a long-acting sulfonamide antimicrobial utilized primarily in antimalarial combination therapies[1].
Understanding the physicochemical behavior, synthesis pathways, and analytical detection of this specific impurity is essential for researchers developing robust stability-indicating assays and ensuring API purity profiles comply with ICH Q3A guidelines.
Chemical Structure and Physicochemical Properties
N4-Methyl Sulfadoxine diverges from the parent Sulfadoxine molecule via a single, yet pharmacologically profound, modification: the methylation of the N4-aromatic amine. This structural alteration significantly impacts the compound's polarity, hydrogen-bonding capacity, and steric profile[1].
Table 1: Physicochemical and Structural Data of N4-Methyl Sulfadoxine
| Property | Value |
| IUPAC Name | N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[1] |
| CAS Registry Number | 1346603-39-1[1] |
| Molecular Formula | C13H16N4O4S[1] |
| Molecular Weight | 324.36 g/mol [1] |
| Exact Mass | 324.089226 Da[1][2] |
| Topological Polar Surface Area (TPSA) | 111 Ų[1] |
| Common Synonyms | Sulfadoxine Impurity 6, RO-42-5109[1] |
Pharmacological Relevance: Structure-Activity Relationship (SAR)
To understand why N4-Methyl Sulfadoxine is monitored strictly as an impurity rather than an active metabolite, one must examine the fundamental Structure-Activity Relationship (SAR) of sulfonamides. Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for folate synthesis in pathogens.
Causality Insight: According to the Woods-Fildes theory, a free, unsubstituted N4-amino group is strictly required for the molecule to mimic p-aminobenzoic acid (PABA) within the DHPS active site. The addition of the methyl group in N4-Methyl Sulfadoxine introduces steric hindrance and removes a critical hydrogen-bond donor. Consequently, this impurity exhibits negligible affinity for DHPS, rendering it pharmacologically inactive but toxicologically relevant as an API contaminant.
Mechanism of DHPS inhibition by Sulfadoxine vs. the inactive N4-Methyl Sulfadoxine.
Synthesis and Generation Pathways
In industrial pharmaceutical manufacturing, N4-Methyl Sulfadoxine typically arises as a process impurity[3]. During the synthesis of the Sulfadoxine API—which involves coupling a functionalized pyrimidine with a sulfonyl chloride derivative—incomplete protection of the N4-amine or the unintended cross-reactivity of methylating agents (intended for the methoxy groups on the pyrimidine ring) can lead to spontaneous N4-alkylation. Because it is a critical quality attribute, analytical reference standards for this impurity are routinely custom-synthesized to calibrate quality control instruments[2].
Analytical Methodology: LC-MS/MS Protocol for Impurity Profiling
To ensure regulatory compliance, precise quantification of N4-Methyl Sulfadoxine within the Sulfadoxine API matrix is required. The following self-validating LC-MS/MS protocol leverages reversed-phase chromatography coupled with electrospray ionization (ESI).
LC-MS/MS analytical workflow for N4-Methyl Sulfadoxine quantification.
Step-by-Step Methodology
1. Sample Preparation:
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Procedure: Dissolve 10 mg of the Sulfadoxine API batch in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Spike the solution with a known concentration of an isotopic internal standard (e.g., Sulfadoxine-D3).
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Causality: The 50:50 organic/aqueous diluent ensures complete solubilization of both the moderately hydrophobic parent API and the slightly more lipophilic N4-methylated impurity, preventing sample precipitation and injection variability.
2. Chromatographic Separation:
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Hardware: C18 Column (100 mm × 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.
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Causality: The C18 stationary phase effectively retains the dimethoxypyrimidine and benzene rings. Formic acid is critical here; it acts as a proton source, maintaining the basic secondary amine and pyrimidine nitrogens in an ionized state. This prevents peak tailing on the column and drastically enhances downstream MS ionization efficiency.
3. Mass Spectrometry (ESI+ MRM):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Detection: Multiple Reaction Monitoring (MRM) targeting the precursor ion m/z 325.1 [M+H]+ for N4-Methyl Sulfadoxine[2].
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Causality: Because the molecule readily accepts protons at the N4-amine and pyrimidine sites, positive ion mode yields the highest signal-to-noise ratio, allowing for trace-level impurity detection.
4. System Validation (Self-Validating Step):
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Procedure: Prior to sample analysis, inject a blank (diluent only) followed by a System Suitability Test (SST) containing 0.1% N4-Methyl Sulfadoxine reference standard.
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Validation Criteria: The analytical run is only considered valid if the blank shows absolutely zero interfering peaks at the established retention time of the impurity, and the SST yields a signal-to-noise (S/N) ratio > 10. This ensures that any signal detected in the actual API sample is a true reflection of the impurity and not system carryover.
References
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Title: N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
